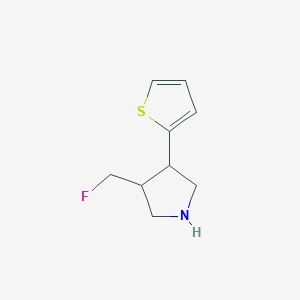

3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

3-(fluoromethyl)-4-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,7-8,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDDGRSCDJPBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=CS2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Fluoromethylated Pyrrolidines

Fluoromethylated pyrrolidines are typically synthesized via:

[3+2] Cycloaddition of Azomethine Ylides:

This method involves generating azomethine ylides, which undergo cycloaddition with fluorinated alkenes or imines to form fluorinated pyrrolidines. Liu et al. (2022) demonstrated the synthesis of trifluoromethylated pyrrolidines via [3+2] cycloaddition of azomethine ylides derived from trifluoroalanine derivatives with carbonyl compounds. Although focused on trifluoromethyl rather than monofluoromethyl groups, this approach highlights the utility of dipolar cycloadditions in constructing fluorinated pyrrolidines with high regio- and stereoselectivity.Nucleophilic Substitution on Pyrrolidine Precursors:

Introduction of fluoromethyl groups can be achieved by nucleophilic substitution using fluorinating agents on suitable pyrrolidine intermediates bearing leaving groups at the 3-position. This approach allows selective fluorination after ring formation.Reduction and Functional Group Transformations:

Starting from pyrrolidine-3-carboxylic acid derivatives or related intermediates, fluorination can be introduced via reduction of fluorinated precursors or by fluorination of alcohol or halide intermediates at the 3-position.

Incorporation of the Thiophen-2-yl Substituent at the 4-Position

The thiophen-2-yl group is typically introduced through:

Use of Thiophene-2-carboxaldehyde or Thiophene-2-yl Precursors:

The pyrrolidine ring can be constructed by cyclization reactions involving thiophene-2-carboxaldehyde or related thiophene derivatives. For example, amidation and cyclization steps starting from substituted glycine esters and thiophene-2-yl aldehydes yield pyrrolidine derivatives bearing the thiophen-2-yl group at the 4-position.Cross-Coupling Reactions:

Post-pyrrolidine synthesis, the thiophen-2-yl substituent can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) on halogenated pyrrolidine intermediates.

Specific Synthetic Route for 3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine

While direct literature on the exact compound is limited, a plausible synthetic route based on the integration of known methods is as follows:

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Outcome / Intermediate |

|---|---|---|---|---|

| 1 | Formation of Azomethine Ylide | Thiophene-2-carboxaldehyde + amino acid derivative (e.g., fluoromethylglycine) | Base, solvent (e.g., THF), controlled temperature | Azomethine ylide intermediate |

| 2 | [3+2] Cycloaddition | Azomethine ylide + suitable dipolarophile (e.g., activated alkene) | Cu(I) catalyst or phosphine catalyst, mild heating | Pyrrolidine ring with fluoromethyl and thiophen-2-yl substituents |

| 3 | Functional Group Adjustment | Pyrrolidine intermediate | Fluorinating agent (if fluoromethyl not introduced earlier), reduction or protection/deprotection steps | Final this compound |

This approach aligns with the methods described for trifluoromethylated pyrrolidines via azomethine ylides, and the synthesis of thiophene-substituted pyrrolidines via amidation and cyclization.

Research Findings and Optimization Notes

Catalysts and Conditions:

Copper(I) catalysts with ligands such as DTBM-BIPHEP have been effective in achieving high regio- and stereoselectivity in related fluorinated pyrrolidine syntheses. Phosphine catalysts have also been reported for fluorinated pyrrolines and pyrroles.Stereochemical Control:

The cis-configuration of substituents on the pyrrolidine ring is often preferred for biological activity and can be controlled by the choice of catalyst and reaction conditions.Solvent and Temperature:

Reactions are typically conducted in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere, with temperatures ranging from 0 °C to room temperature or slightly elevated to optimize yield and selectivity.

Comparative Data Table of Key Preparation Parameters

Chemical Reactions Analysis

3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the thiophene ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoromethyl or thiophen-2-yl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

Scientific Research Applications

3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Thiophene Derivatives: Compounds like 26–29 () exhibit potent antiproliferative activity (IC50 ~9–10 µM) due to thiophene’s electron-rich aromatic system and sulfonamide/pharmacophore linkages. The fluoromethyl group in the target compound may enhance membrane permeability compared to non-fluorinated analogs .

- Pyrrolidine Scaffolds : The (2S)-2-[(thiophen-2-yl)methyl]pyrrolidine () lacks fluorination but shares the pyrrolidine-thiophene framework. Fluorination at the 3-position likely increases metabolic stability by resisting oxidative degradation .

- Pyrimidine/Chromenone Hybrids: Example 62 () incorporates thiophene in a complex heterocyclic system, highlighting the versatility of thiophene in multi-target drug design. However, the pyrrolidine core in the target compound offers simpler synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) : The fluoromethyl group in the target compound reduces logP compared to methyl or hydroxymethyl analogs, balancing solubility and membrane penetration.

- Metabolic Stability : Fluorination at the 3-position minimizes CYP450-mediated oxidation, a common issue in pyrrolidine derivatives .

- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene attachment), similar to methods in and .

Target Engagement and Mechanism

While direct mechanistic data for 3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine are unavailable, analogs suggest:

- DNA Intercalation : Thiophene-containing compounds (e.g., 26–29 ) intercalate DNA or inhibit topoisomerases, akin to doxorubicin .

Biological Activity

3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, highlighting its implications in the treatment of various conditions.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrolidine ring substituted with a fluoromethyl group and a thiophene moiety. This unique structure is pivotal for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrrolidine, including this compound, exhibit a range of biological activities:

- Anticonvulsant Activity : Studies have shown that related compounds demonstrate significant anticonvulsant properties in various animal models. For instance, derivatives with similar structures were evaluated using the maximal electroshock (MES) test and showed promising results with effective doses (ED50) lower than standard anticonvulsants like valproic acid .

- Antinociceptive Effects : The compound has been linked to antinociceptive activity, which is the ability to block the detection of a painful or injurious stimulus. In vitro assays indicated that certain derivatives can inhibit pain-related pathways effectively .

- Neuroprotective Properties : Some studies highlight the neuroprotective potential of pyrrolidine derivatives against neuronal damage, suggesting their use in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications affect biological activity. Key findings include:

- Substitution Effects : The introduction of electron-withdrawing groups, such as fluorine, enhances the potency of the compound against specific targets. For example, the fluoromethyl substitution significantly improves interaction with voltage-gated sodium channels .

- Thiophene Influence : The presence of thiophene rings has been correlated with increased affinity for GABA receptors, enhancing the compound's anticonvulsant effects. Compounds with thiophene substitutions exhibited higher binding affinities compared to those without .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds:

- Anticonvulsant Evaluation : In a study involving 3-(benzo[b]thiophen-2-yl)pyrrolidine derivatives, compounds were tested in MES and 6 Hz models. Results indicated that some derivatives displayed superior efficacy compared to existing treatments .

- Hepatotoxicity Assessment : A hepatotoxicity study on similar pyrrolidine compounds showed no significant cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

- Analgesic Activity : Research demonstrated that certain derivatives could effectively reduce pain responses in animal models, supporting their potential use as analgesics in clinical settings .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step strategies:

- Reductive Amination : Analogous to 3-(4-Fluorophenyl)pyrrolidine synthesis, 4-(thiophen-2-yl)pyrrolidine can react with fluoromethylating agents (e.g., fluoromethyl bromide) under reductive conditions. Sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature is effective for similar systems .

- Fluorination : Late-stage fluorination via nucleophilic substitution (e.g., using KF or CsF) or electrophilic fluorinating agents (e.g., Selectfluor®) may introduce the fluoromethyl group. Temperature control (0–25°C) minimizes side reactions .

- Optimization : Yield and purity depend on solvent polarity, catalyst loading, and purification methods (e.g., column chromatography or recrystallization). For example, THF enhances nucleophilic substitution rates, while DMF may stabilize intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for splitting patterns from the fluoromethyl group (e.g., –CH₂F as a triplet, J ≈ 47 Hz) and thiophene protons (δ 6.8–7.5 ppm).

- ¹⁹F NMR : A singlet near δ -220 ppm confirms the fluoromethyl group .

- ¹³C NMR : The fluoromethyl carbon appears as a quartet (²JCF ≈ 35 Hz) near δ 85–90 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of HF or thiophene ring cleavage).

- IR Spectroscopy : Stretching vibrations for C–F (1100–1000 cm⁻¹) and C–S (700–600 cm⁻¹) bonds are diagnostic.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecule’s geometry to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the pyrrolidine ring .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors). The thiophene moiety may engage in π-π stacking, while the fluoromethyl group influences binding via hydrophobic or dipole interactions. Use software like AutoDock Vina with force fields adjusted for fluorine’s van der Waals radius .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrrolidine derivatives across different studies?

Methodological Answer:

- Control for Stereochemistry : Enantiomers of pyrrolidine derivatives often exhibit divergent activities. Use chiral chromatography or asymmetric synthesis to isolate pure stereoisomers .

- Standardize Assay Conditions : Variations in cell lines, solvent (DMSO vs. saline), and concentration ranges (µM vs. nM) can skew results. Cross-validate using orthogonal assays (e.g., SPR and cell viability) .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to aggregate data from disparate studies, identifying confounding variables like pH or temperature .

Q. What methodologies optimize the functionalization of the thiophene ring in this compound for targeted applications?

Methodological Answer:

- Electrophilic Substitution : Thiophene’s 5-position is reactive. Use directed ortho-metalation (DoM) with LDA to introduce groups like nitro or bromo, followed by Suzuki coupling for biaryl synthesis .

- Protecting Groups : Temporarily mask the pyrrolidine nitrogen with Boc or Fmoc to prevent side reactions during thiophene functionalization .

- Regioselective Catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands) enables selective modification of the thiophene ring without disrupting the fluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.